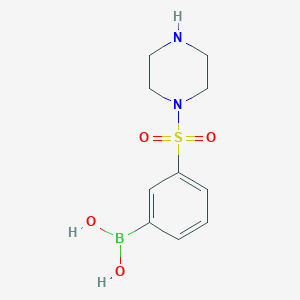

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid

Description

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazinylsulfonyl group

Properties

IUPAC Name |

(3-piperazin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJWYWVWWVRJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazinylsulfonyl group.

Introduction of the Piperazinylsulfonyl Group: This step involves the reaction of the phenylboronic acid intermediate with piperazine and sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The piperazinylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Materials Science: Employed in the design of functional materials, including sensors and catalysts.

Mechanism of Action

The mechanism of action of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazinylsulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Lacks the piperazinylsulfonyl group and has different reactivity and applications.

(4-(Piperazin-1-ylsulfonyl)phenyl)boronic Acid: Similar structure but with the piperazinylsulfonyl group in a different position, leading to different chemical properties and applications.

Uniqueness

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazinylsulfonyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, with the CAS number 1704063-60-4, is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is C11H14B N3O2S. The presence of the piperazine ring and sulfonyl group enhances its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with enzymes, particularly serine proteases and kinases. This interaction can inhibit enzyme activity, disrupting key biochemical pathways involved in disease progression, especially in cancer.

Anticancer Activity

Recent studies have demonstrated that boronic acids, including (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid, exhibit significant anticancer properties. For example, a related compound showed high cytotoxic effects on cancer cell lines such as MCF-7 with an IC50 value of 18.76 ± 0.62 µg/mL . The mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of regulatory proteins in cancer cells.

Antibacterial Activity

The antibacterial potential of boronic acids has also been explored. In vitro tests indicated that derivatives could effectively inhibit the growth of bacteria like Escherichia coli at concentrations around 6.50 mg/mL . This suggests that (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid may have applications in treating bacterial infections.

Enzyme Inhibition

Boronic acids are known for their enzyme inhibition capabilities. Studies have reported moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), along with potent inhibition against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Such properties indicate potential uses in neurodegenerative diseases where cholinesterase inhibitors are beneficial.

Research Findings and Case Studies

| Activity | IC50 Value | Reference |

|---|---|---|

| Anticancer (MCF-7 cells) | 18.76 ± 0.62 µg/mL | |

| Antibacterial (E. coli) | 6.50 mg/mL | |

| Acetylcholinesterase | 115.63 ± 1.16 µg/mL | |

| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |

Synthetic Applications

In addition to its biological activities, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This versatility makes it a valuable compound not only for research but also for pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.